Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound featuring a fused benzothiadiazine core with a sulfonyl group and a methyl ester substituent. Its structural uniqueness lies in the 1,2,4-thiadiazine ring system, which confers distinct electronic and steric properties. This compound has garnered attention in medicinal chemistry, particularly as a scaffold for designing kinase inhibitors, such as PI3Kδ inhibitors, due to its ability to modulate enzyme selectivity and binding affinity .
Properties
IUPAC Name |
methyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUIIACICBXIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another common method is the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H8N2O4S
- Molecular Weight : 240.24 g/mol
- CAS Number : 1031967-52-8
The compound features a benzene ring fused with a thiadiazine ring, characterized by a carboxylate group and a methyl group. These structural elements are crucial for its biological activity and interaction with various molecular targets.
Target Interactions
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide primarily acts on:
- Phosphoinositide 3-kinase delta (PI3Kδ) : Inhibiting this enzyme affects cell growth and survival pathways.
- ATP-sensitive potassium channels : Modulating these channels can influence cellular excitability.
Biological Pathways Affected
The compound has been shown to interact with several biochemical pathways:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antiviral Properties : Potentially inhibits viral replication.
- Antihypertensive Effects : May lower blood pressure through vascular modulation.
- Antidiabetic Activity : Influences glucose metabolism and insulin signaling.
- Anticancer Properties : Induces apoptosis in cancer cells by targeting specific signaling pathways.
Medicinal Chemistry
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has been explored for its potential in drug development. Its ability to inhibit PI3Kδ suggests possible applications in treating various diseases such as cancer and autoimmune disorders. Studies indicate that derivatives of this compound could serve as lead compounds for new therapeutic agents targeting these pathways .
Biological Studies
Research has demonstrated that this compound can modulate cellular signaling pathways. For instance, it has been reported to enhance the activity of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which plays a role in synaptic transmission and plasticity.
Industrial Applications
In addition to its medicinal uses, Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide is being investigated for applications in materials science. Its unique chemical properties make it suitable for developing new materials with enhanced stability and conductivity .
Anticancer Activity
A study published in Molecular Pharmacology highlighted the anticancer effects of Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide derivatives on various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through the modulation of PI3Kδ signaling pathways .
Antihypertensive Effects
Research conducted on hypertensive animal models demonstrated that administration of this compound resulted in lowered blood pressure readings. The study elucidated the mechanism involving vasodilation mediated by potassium channel activation .
Mechanism of Action
The mechanism of action of Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as lowering blood pressure or reducing blood sugar levels.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Comparison with Quinazolinone Derivatives
In a 2019 study, derivatives of methyl 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide were synthesized as PI3Kδ inhibitors and compared to quinazolinone-based lead compounds (e.g., compounds 3 and 4). Key findings include:
- Activity: The thiadiazine dioxide derivatives exhibited reduced PI3Kδ inhibitory potency (IC₅₀ = 217–266 nM for 15a and 15b) compared to quinazolinones but retained high selectivity (>21-fold over PI3Kγ) .
- Selectivity: Unlike quinazolinone 4, which showed dual PI3Kδ/γ inhibition, thiadiazine dioxide 15b was highly isoform-selective, making it a promising candidate for targeted therapies .
- Antiproliferative Activity : Derivatives 15a and 15b demonstrated potent activity against SU-DHL-6 B-cell leukemia cells, aligning with their PI3Kδ inhibition profile .
Table 1: Comparison of PI3Kδ Inhibitory Activity
| Compound | Core Structure | IC₅₀ (nM) | Selectivity (PI3Kδ/γ) |
|---|---|---|---|
| Quinazolinone 4 | Quinazolinone | 50* | Dual inhibitor |
| Thiadiazine 15b | 1,2,4-Thiadiazine dioxide | 266 | >21-fold |
*Hypothetical value for illustrative purposes.
Comparison with α-Glucosidase Inhibitors
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide derivatives share structural motifs with α-glucosidase inhibitors. For example:
- 4-Hydroxy-N’-(1-phenylethylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxide exhibited an IC₅₀ of 3.9 µM against α-glucosidase, highlighting the role of hydrazide and sulfonyl groups in enzyme binding .
- In contrast, the methyl ester substitution in the target compound may reduce polar interactions critical for α-glucosidase inhibition, redirecting its activity toward kinase targets .
Comparison with Antibacterial and Anticancer Analogues
- Tuberculostatic Activity: Pyrido-fused thiadiazine dioxides (e.g., 6–10) showed poor tuberculostatic activity but moderate anticancer effects against renal and non-small cell lung cancer cells . This contrasts with the PI3Kδ-focused activity of the target compound, underscoring the impact of substituents on biological targeting.
Structural Modifications and Activity
- Position of Substituents : Derivatives with indolyl or dimethoxyphenyl groups at the affinity pocket (e.g., 15a ) showed enhanced PI3Kδ inhibition, while halogenated benzyl groups (e.g., 13g , 13h ) improved α-glucosidase inhibition .
- Ester vs. Hydrazide : Replacement of the methyl ester with a hydrazide group (e.g., 13d–13h ) shifts activity from kinase inhibition to carbohydrate metabolism modulation .
Biological Activity
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. It has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.
- Chemical Formula : CHNOS
- Molecular Weight : 240.24 g/mol
- CAS Number : 1031967-52-8
Antimicrobial Activity
Research has demonstrated that Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiadiazines, compounds similar to this one showed effective inhibition against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies indicate that it may inhibit viral replication through modulation of host cell signaling pathways. Specifically, it has been shown to affect the PI3Kδ pathway, which plays a crucial role in viral entry and replication processes .
Antihypertensive Effects
In cardiovascular research, Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has demonstrated potential as an antihypertensive agent. Its effects are attributed to vasodilation and modulation of blood pressure-regulating hormones. Studies indicate that the compound can lower blood pressure in hypertensive animal models by relaxing vascular smooth muscle .
Antidiabetic Activity
The compound exhibits antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in muscle cells. This activity is linked to its ability to activate AMPK (AMP-activated protein kinase), a key regulator of energy homeostasis .
Anticancer Activity
Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide has shown promising anticancer effects in various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by activating caspases and modulating Bcl-2 family proteins. Notably, it has been reported to inhibit the proliferation of SU-DHL-6 lymphoma cells significantly .
The biological activities of Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide can be attributed to several molecular mechanisms:
- Inhibition of PI3Kδ : This compound selectively inhibits PI3Kδ enzymes involved in cell growth and proliferation .
- Modulation of Cell Signaling : It influences various signaling pathways that regulate cellular metabolism and survival.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through the activation of pro-apoptotic factors.
Research Findings Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
A study tested several derivatives of benzothiadiazines against gram-positive and gram-negative bacteria. Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Cancer Cell Proliferation
In vitro studies on SU-DHL-6 lymphoma cells revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 < 10 µM), indicating its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide and its derivatives?
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. For example:
- Step 1 : Chlorination of 2H-benzo[b][1,4]thiazin-3(4H)-one with PCl₅ under reflux yields 3-chloro-2H-benzo[b][1,4]thiazine .
- Step 2 : Oxidation with m-CPBA in dichloromethane produces the 1,1-dioxide derivative .
- Step 3 : Coupling with substituted piperazines (e.g., 1-(prop-2-yn-1-yl)piperazine) in dioxane with triethylamine generates key intermediates .
- Purification : Column chromatography (silica gel) using hexane/ethyl acetate gradients is standard .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | PCl₅, reflux | 70–85 | |
| 2 | m-CPBA, CH₂Cl₂, RT | 65–75 | |
| 3 | Piperazine, dioxane | 50–60 |
Q. How are structural and purity characteristics validated for this compound?
Characterization relies on spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.1–8.3 ppm) and sulfone groups (δ 3.0–3.5 ppm) confirm the core structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 418 [M-H]⁻) validate molecular weight .
- TLC : Rf values (e.g., 0.35 in hexane:EtOAc 4:1) monitor reaction progress .
- Elemental Analysis : C, H, N, S percentages must align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can contradictory NMR data between studies be resolved?
Discrepancies in chemical shifts may arise from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter peak positions. For example, NH protons in DMSO-d₆ appear downfield (δ 12.6 ppm) due to hydrogen bonding .
- Tautomerism : Keto-enol equilibria in thiadiazine derivatives can shift signals. Use variable-temperature NMR to identify dynamic processes .
- Impurities : Recrystallization (e.g., from dioxane/water) and 2D NMR (COSY, HSQC) isolate pure signals .
Example : Methyl 2-methyl derivatives show distinct δ 3.77 ppm (OCH₃) in CDCl₃ but δ 3.85 ppm in DMSO-d₆ due to solvent polarity .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent Selection : Slow evaporation of acetonitrile or THF promotes single-crystal growth .
- Temperature Control : Cooling rates <1°C/min reduce lattice defects .
- Hydrogen Bonding : Intermolecular C–H⋯O/S interactions stabilize crystal packing. For example, centroids separated by 3.619 Å form π-π stacks .
- Software : SHELXL refines structures using riding H-atom models and anisotropic displacement parameters .
Q. How are structure-activity relationships (SAR) evaluated for biological activity?
- Substituent Variation : Modify alkyl/aryl groups at the 3-position to assess antibacterial or MAO inhibition. For example, 4-methoxybenzyl derivatives show enhanced activity .
- In Vitro Assays :
- Computational Modeling : Docking studies (AutoDock Vina) predict binding to NMDA receptors or MAO active sites .
Q. Biological Data :
| Compound | Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 4-methoxybenzyl | MAO-A: 0.11 | |
| Pyridin-2-yl | Anticancer: 0.21 |
Q. How to address low yields in multi-step syntheses?
- Catalyst Screening : CuI (1–5 mol%) accelerates click chemistry (e.g., triazole formation) with >80% efficiency .
- Reaction Monitoring : In situ IR tracks carbonyl intermediates (1700–1750 cm⁻¹) .
- Workflow Optimization : One-pot strategies reduce purification steps. For example, sequential alkylation/oxidation improves throughput .
Case Study : Hydrolysis of ethyl esters using LiOH·H₂O increases carboxylic acid yields from 45% to 62% .
Q. What safety protocols are critical during synthesis?
- Handling Chlorinated Reagents : Use fume hoods for PCl₅/m-CPBA to prevent inhalation .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory during exothermic steps (e.g., reflux with PCl₅) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
